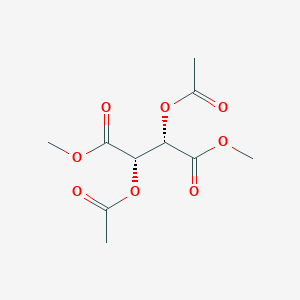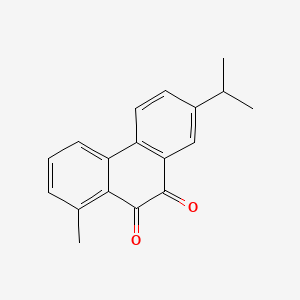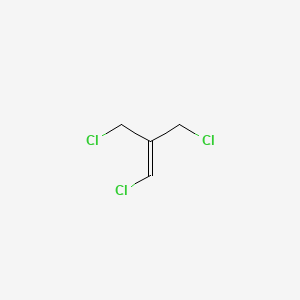
1,3-Dichloro-2-chloromethylpropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-chloromethylpropene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of multiple chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-chloromethylpropene can be synthesized through the chlorination of propene derivatives. One common method involves the reaction of 1,3-dichloroacetone with a chlorinating agent under controlled conditions . The reaction typically requires a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-chloromethylpropene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-chlorine bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, amines, and thiols.
Catalysts: Catalysts such as Lewis acids are often employed to enhance the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with thiols can produce thioether compounds .
Scientific Research Applications
1,3-Dichloro-2-chloromethylpropene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-chloromethylpropene involves its reactivity with nucleophiles and electrophiles. The presence of multiple chlorine atoms makes it highly reactive, allowing it to form new bonds with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethene: A chlorinated ethene derivative with similar reactivity.
1,3-Dichloropropane: Another chlorinated propene derivative with comparable chemical properties.
Uniqueness
1,3-Dichloro-2-chloromethylpropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
13245-65-3 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
1,3-dichloro-2-(chloromethyl)prop-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-1-4(2-6)3-7/h1H,2-3H2 |
InChI Key |
HPBWGILCMWDPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


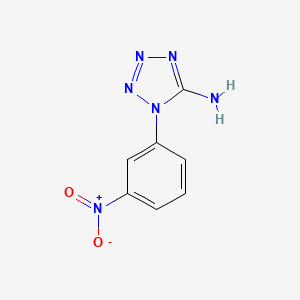
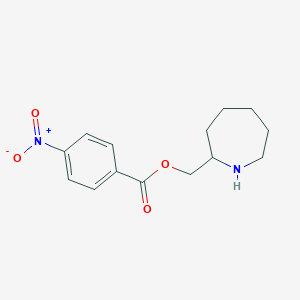
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
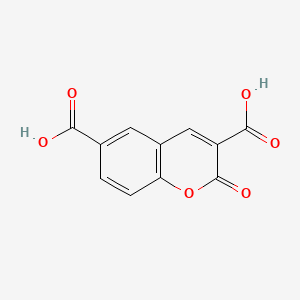
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


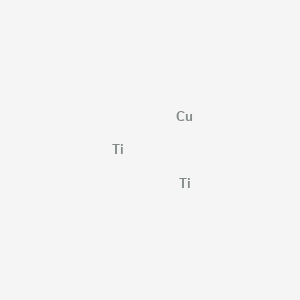

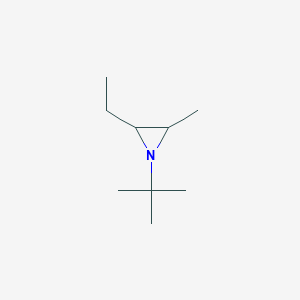
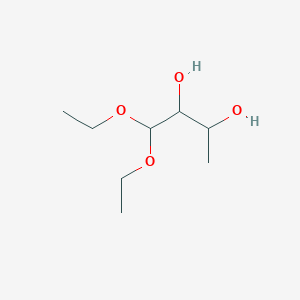
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
